Tert-butyl 4-chloropiperidine-1-carboxylate

Asymmetric Synthesis Lithiation-Trapping Chiral Piperidines

Unprotected 4-chloropiperidine undergoes undesired nucleophilic side-reactions during metal-catalyzed cross-couplings, eroding yield and purity. This Boc-protected analog provides orthogonal amine protection, enabling chemoselective C4 derivatization without interference. • Boc group stable to bases, nucleophiles & reductants; cleaved quantitatively under mild acid for streamlined library synthesis. • Crystalline, non-hygroscopic solid (mp 30-40 °C) ensures accurate stoichiometry-eliminating weighing errors common with hygroscopic 4-chloropiperidine HCl. • Key intermediate for CNS-targeted candidates; ≥97% purity (GC), ambient shipping.

Molecular Formula C10H18ClNO2
Molecular Weight 219.71 g/mol
CAS No. 154874-94-9
Cat. No. B136478
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTert-butyl 4-chloropiperidine-1-carboxylate
CAS154874-94-9
Molecular FormulaC10H18ClNO2
Molecular Weight219.71 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1CCC(CC1)Cl
InChIInChI=1S/C10H18ClNO2/c1-10(2,3)14-9(13)12-6-4-8(11)5-7-12/h8H,4-7H2,1-3H3
InChIKeyNZZWXABIGMMKQL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Tert-butyl 4-chloropiperidine-1-carboxylate: Protected Piperidine Building Block


Tert-butyl 4-chloropiperidine-1-carboxylate (CAS 154874-94-9), also known as N-Boc-4-chloropiperidine, is a heterocyclic building block featuring a piperidine ring substituted at the 4-position with a chlorine atom and protected at the nitrogen with a tert-butoxycarbonyl (Boc) group . The Boc group serves as an orthogonal amine protecting group that is stable under basic, nucleophilic, and reductive conditions yet readily cleaved under mild acidic conditions, enabling selective synthetic manipulation [1]. The 4-chloro substituent provides a versatile handle for further functionalisation via nucleophilic substitution or transition-metal-catalysed cross-coupling reactions . This compound is widely employed as an intermediate in the synthesis of pharmaceutical candidates, particularly those targeting neurological disorders .

Orthogonal protection strategy Boc group enables selective 4-position functionalisation without amine interference
Versatile synthetic handle 4-Chloro substituent supports nucleophilic substitution and cross-coupling workflows
Pharmaceutical intermediate fit Reported use in synthesis of candidates targeting neurological disorder pathways

Tert-butyl 4-chloropiperidine-1-carboxylate: Generic Substitution Failure


Generic substitution of tert-butyl 4-chloropiperidine-1-carboxylate with its unprotected congener (4-chloropiperidine or its hydrochloride salt) or with analogues bearing different N-protecting groups (e.g., Cbz, Fmoc, benzyl) is not chemically equivalent. The free amine is nucleophilic and will participate in undesired side reactions during transformations targeting the chloro substituent, such as metal-catalysed cross-couplings or nucleophilic displacements, leading to reduced yields and complex purification [1]. Conversely, the Boc group provides orthogonal stability that permits selective reaction at the 4-position without amine interference [1]. Furthermore, the choice of halogen at the 4-position (Cl vs. Br vs. I) critically impacts reaction kinetics and selectivity in subsequent cross-coupling steps [2], as demonstrated by the quantitative evidence below.

Unprotected 4-chloropiperidine Free amine may participate in undesired side reactions during chloro-substituent transformations, potentially reducing yields
Alternative N-protecting groups (Cbz, Fmoc, Bn) Different deprotection conditions may not be compatible with substrates bearing reducible or acid-sensitive groups
4-Bromo- or 4-iodopiperidine analogues Halogen identity at the 4-position may shift reaction kinetics and selectivity in cross-coupling steps

Quantitative Evidence for Tert-butyl 4-chloropiperidine-1-carboxylate


Alexakis Diamines vs. Sparteine in Enantioselective Lithiation

In a direct head-to-head comparison, the asymmetric lithiation-trapping of N-Boc-4-chloropiperidine using s-BuLi and the Alexakis diamine (R,R)-2, followed by trapping with phenyl isocyanate, delivered amide (S,R)-25 in 86% yield with an enantiomeric ratio (er) of 74:26 [1]. In stark contrast, the established sparteine-type ligands (–)-sparteine and the (+)-sparteine surrogate 1 afforded near-racemic product under identical conditions, with ers of 56:44 and 46:54, respectively [1]. The pseudoephedrine-derived Alexakis diamine (R,R)-3 also gave a lower er of 62:38 (81% yield) [1]. This data quantifies the superior stereochemical outcome achievable with the readily available, enantiopure Alexakis diamines when employing N-Boc-4-chloropiperidine as substrate.

Alexakis Diamines vs. Sparteine
Head-to-head
86% yield, 74:26 er with (R,R)-2 vs. near-racemic with sparteine ligands
Supports stereoselective lithiation-trapping workflow fit
s-BuLi, Et2O, –78 °C; phenyl isocyanate trap
Asymmetric Synthesis Lithiation-Trapping Chiral Piperidines Enantioselective Deprotonation

Handling Stability: Boc-Protected vs. Hydrochloride Salt

Comparison of the physicochemical properties of tert-butyl 4-chloropiperidine-1-carboxylate and 4-chloropiperidine hydrochloride reveals substantial differences relevant to laboratory handling and procurement. The Boc-protected compound is a crystalline powder or low-melting solid with a predicted boiling point of 289.7 °C at 760 mmHg and a density of 1.11 g/cm³, and is recommended for storage at 2–8 °C . In contrast, 4-chloropiperidine hydrochloride has a melting point of 200–201 °C, a lower boiling point of 216.7 °C at 760 mmHg, and is hygroscopic, which can complicate accurate weighing and long-term storage . The higher boiling point and non-hygroscopic nature of the Boc derivative facilitate more reproducible experimental procedures.

Handling Stability
Data to verify
Boc derivative: bp 289.7 °C, non-hygroscopic vs. HCl salt: bp 216.7 °C, hygroscopic
Non-hygroscopic form may simplify dispensing and storage
Vendor datasheet values; independent verification recommended
Physicochemical Properties Handling Stability Procurement Specifications Storage Conditions

Boc vs. Cbz Deprotection Efficiency

The Boc group on tert-butyl 4-chloropiperidine-1-carboxylate can be removed under mild acidic conditions (e.g., TFA in CH2Cl2 or HCl in dioxane) typically achieving quantitative yields within minutes at room temperature [1]. In comparison, the Cbz (carbobenzyloxy) protecting group requires hydrogenolysis (H2, Pd/C) or strongly acidic conditions (HBr/AcOH) for removal, which may not be compatible with substrates bearing reducible functionalities or acid-sensitive groups [1]. While direct comparative data for this specific substrate are lacking in the open literature, class-level analysis of Boc vs. Cbz deprotection kinetics indicates that Boc cleavage proceeds approximately 10–100 times faster than Cbz hydrogenolysis under standard conditions, providing a clear advantage for synthetic sequences requiring rapid, chemoselective deprotection [2].

Boc vs. Cbz Deprotection
Class-level
Boc cleavage reported ~10–100× faster than Cbz hydrogenolysis
Context-dependent; supports chemoselective deprotection review
Class-level inference; substrate-specific data needed
Protecting Group Orthogonality Boc vs. Cbz Deprotection Synthetic Efficiency Amine Protection

Commercial Purity Benchmarking: ≥97% (GC) Consistency for Tert-butyl 4-chloropiperidine-1-carboxylate

Reputable commercial suppliers including Thermo Scientific (Acros Organics) and Fisher Scientific offer tert-butyl 4-chloropiperidine-1-carboxylate with a minimum purity of 96.0–97.0% as determined by GC analysis . Comparable purities are not uniformly reported for the unprotected 4-chloropiperidine hydrochloride, which is often sold at lower purity grades (commonly 95–97%) and can degrade upon storage due to hygroscopicity . The consistent availability of the Boc-protected derivative at ≥97% purity ensures reliable starting material quality for multi-step synthetic sequences where impurity profiles can propagate into lower overall yields.

Commercial Purity Benchmarking
Specification review
≥97% (GC)
Consistent purity may reduce pre-reaction purification needs
Lot attribute; review COA for specific batch
Purity Specification Procurement Quality GC Assay Commercial Availability

Tert-butyl 4-chloropiperidine-1-carboxylate: Optimal Use Scenarios


Enantioselective 2,4-Disubstituted Piperidine Synthesis

For medicinal chemistry programs requiring enantioenriched 2-substituted piperidine scaffolds, tert-butyl 4-chloropiperidine-1-carboxylate is the preferred substrate when used in combination with Alexakis diamines (e.g., (R,R)-2) and s-BuLi, delivering products such as (S,R)-amide 25 in 86% yield with 74:26 er, markedly outperforming traditional sparteine-based ligands which afford near-racemic material . This scenario is directly validated by the head-to-head comparison data presented in Section 3.

Sequential Functionalisation for Parallel Library Synthesis

The orthogonal Boc protection of the piperidine nitrogen allows selective SN2 or cross-coupling reactions at the 4-chloro position without interference from the amine, followed by facile Boc deprotection under mild acidic conditions . This two-step sequence is ideal for assembling diverse libraries of 4-substituted piperidines for high-throughput biological screening, where rapid, chemoselective deprotection is critical for throughput [2].

Consistent Quality in Large-Scale Production

The crystalline, non-hygroscopic nature of tert-butyl 4-chloropiperidine-1-carboxylate, coupled with its consistently high commercial purity (≥97% by GC), makes it a robust choice for process chemistry scale-up where accurate stoichiometry and reproducible yields are paramount . These handling advantages over the hygroscopic 4-chloropiperidine hydrochloride minimise weighing errors and batch-to-batch variability.

Neurological Drug Candidate Synthesis

The compound serves as a key intermediate in the synthesis of drug candidates for neurological disorders . The stereo- and chemoselective transformations enabled by the Boc-chloro combination facilitate the construction of complex, chiral piperidine-containing pharmacophores that underlie many CNS-active agents.

Application
Selection Property
Validation Focus
Enantioselective piperidine synthesis
Chiral diamine-compatible substrate
Enantiomeric ratio and yield with Alexakis diamines
Parallel library synthesis
Orthogonal Boc-chloro reactivity
Chemoselective deprotection and coupling sequence efficiency
Large-scale process research
Non-hygroscopic crystalline solid
Weighing accuracy and batch-to-batch reproducibility
Neurological candidate synthesis
Piperidine building block
Pharmacophore elaboration for CNS pathway studies

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